molecular formula C8H11N B1216643 4-Ethylaniline CAS No. 589-16-2

4-Ethylaniline

Cat. No. B1216643
CAS RN: 589-16-2
M. Wt: 121.18 g/mol
InChI Key: HRXZRAXKKNUKRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Ethylaniline and its derivatives involves various chemical reactions, showcasing the compound's versatility. One method for synthesizing related compounds involves alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group, yielding ethyl-2-(4-aminophenoxy)acetate as a precursor for novel hypoglycemic agents (Altowyan et al., 2022). Additionally, Knoevenagel condensation reactions have been utilized to synthesize compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showcasing the reactivity of 4-ethylaniline derivatives in forming complex structures (Kumar et al., 2016).

Molecular Structure Analysis

The molecular and crystal structure of compounds related to 4-ethylaniline reveals detailed insights into their configuration. N-(4-n-butyloxybenzylidene)-4′-ethylaniline and its homologues have been studied, showing that these compounds belong to the triclinic system, highlighting the influence of ethyl groups on the molecular conformation (Thyen, Heineman, & Zugenmaier, 1994).

Chemical Reactions and Properties

Ethyl and ethoxy-substituted polyaniline complexes, including derivatives of 4-ethylaniline, demonstrate the compound's ability to participate in the formation of polyaniline complexes, indicating its role in conducting and semiconducting materials (Lin & Yang, 2001). Additionally, the synthesis of compounds like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine showcases 4-ethylaniline derivatives as weak nucleophilic bases, useful in organic synthesis (Balaban et al., 2004).

Physical Properties Analysis

Studies on the molecular structures of ethylanilines, including 4-ethylaniline, through methods like Fourier-transform microwave spectroscopy, offer a comprehensive understanding of their physical properties. These studies provide data on the influence of ethyl substituents on the amino group's structure, contributing to our understanding of their physical behavior (Wang et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-ethylaniline derivatives are highlighted through their reactivity and the formation of various complex molecules. For instance, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones demonstrates the compound's versatility in forming diverse chemical structures (Bekircan & Bektaş, 2008). Such studies are pivotal in exploring the potential applications of 4-ethylaniline in chemical synthesis and its reactivity patterns.

Scientific Research Applications

Vibrational Dynamics in Clusters

4-Ethylaniline exhibits interesting vibrational dynamics in clusters, particularly in interactions with argon (Ar), nitrogen (N2), and methane (CH4). Studies have shown that the low frequency ethyl group torsion vibrational mode of 4-ethylaniline plays a significant role in the vibrational dynamics of these clusters. These dynamics are crucial for understanding intracluster vibrational redistribution and vibrational predissociation, providing insights into molecular interactions and energy distribution among low-frequency modes in polyatomic solvent clusters (Hineman, Bernstein, & Kelley, 1993).

Crystal and Molecular Structure Analysis

The molecular and crystal structures of compounds containing 4-ethylaniline, such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline, have been extensively studied. These studies provide valuable information on the crystalline structures and molecular conformations of these compounds, contributing to a better understanding of their chemical properties and potential applications in materials science (Thyen, Heineman, & Zugenmaier, 1994).

Binding and Removal in Wines

Research has demonstrated the ability of polyaniline-based materials to bind with 4-ethylguaiacol, a compound related to 4-ethylaniline, in wines. This finding is significant for the wine industry as it offers a potential method for removing undesired compounds and improving wine quality (Marican, Carrasco-Sanchez, John, Laurie, & Santos, 2014).

Role in Synthesis and Acylation

4-Ethylaniline has been used in various synthesis processes. For instance, it has been involved in the synthesis and acylation of 5-ethyllindolin-2-one, showcasing its role as a versatile intermediate in organic chemistry (Gao, 2015).

Biomarkers of Exposure

4-Ethylaniline, through its derivatives and related compounds, has been studied as a biomarker of exposure in different contexts. For example, its metabolism in the body has provided insights into the biochemical pathways and potential health risks associated with exposure to specific chemicals (Walker et al., 2000).

Applications in Electrochemistry

The electrochemical properties of 4-ethylaniline and its derivatives have been a subject of research, with studies focusing on the polymerization processes and the electronic structures of these compounds. This research is vital for developing new materials with specific electroactive properties (D'aprano, Leclerc, & Zotti, 1992).

Antifungal Activities

Recent studies have explored the antifungal activities of volatile organic compounds produced by bacteria, including N-Ethylaniline. These findings are significant for agriculture, offering potential eco-friendly alternatives to chemical pesticides (Chaouachi et al., 2022).

Safety And Hazards

4-Ethylaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . When heated to decomposition, it emits toxic fumes of NOx .

Relevant Papers One relevant paper discusses the synthesis and characterization of polyrotaxane-based molecular nanotubes prepared from α-cyclodextrin/chlorinated polyethylene glycol complex end capped with 4-ethylaniline .

properties

IUPAC Name

4-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXZRAXKKNUKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022066
Record name 4-Ethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylaniline

CAS RN

589-16-2
Record name 4-Ethylaniline
Source CAS Common Chemistry
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Record name 4-Ethylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHYLANILINE
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Record name Benzenamine, 4-ethyl-
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Record name 4-Ethylaniline
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Record name 4-ethylaniline
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Record name 4-ETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
MF Hineman, ER Bernstein, DF Kelley - The Journal of chemical …, 1993 - pubs.aip.org
… The 4-ethylaniline molecule has a low frequency ethyl group torsion vibrational mode, … exists for 4-ethylaniline/polyatomic solvent clusters in which kIVR>kvp. For 4-ethylaniline (Ar) 1 …
Number of citations: 31 pubs.aip.org
W Thyen, F Heineman, P Zugenmaier - Liquid Crystals, 1994 - Taylor & Francis
… The crystal and molecular structure of N-(4-n-butyloxybenzylidene)-4'ethylaniline (40.2) and the homologue N-(4-n-heptyloxybenzylidene)4'-hexylaniline (70.6) have been solved (at …
Number of citations: 21 www.tandfonline.com
V Augugliaro, A Bianco Prevot, V Loddo… - Research on Chemical …, 2000 - Springer
The photodegradation process of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of irradiated TiO 2 (anatase) powder has been investigated. A batch photoreactor …
Number of citations: 28 link.springer.com
J Govindaraj, S Thirumurugan, DS Reddy… - Acta Crystallographica …, 2015 - scripts.iucr.org
… synthesized by the reaction of zinc dichloride and 4-ethylaniline. The Zn 2+ cation is coordinated by two Cl − anions and the N atoms of two 4-ethylaniline ligands, forming a distorted Zn(…
Number of citations: 3 scripts.iucr.org
A de Vries, DL Fishel - Molecular Crystals and Liquid Crystals, 1972 - Taylor & Francis
… The compound was prepared by condensing 4-n-butyloxybenzaldehyde with 4-ethylaniline in absolute ethanol. The anil was recrystallized from ethanol and dried over calcium chloride …
Number of citations: 119 www.tandfonline.com
N Pakzad, M Abdollahi, MA Semsarzadeh - Polymer Bulletin, 2023 - Springer
… By attaching 4-ethylaniline as the blocking agent to the chlorinated PEG chain ends, the complex will be stabilized, resulting in the formation of so-called polyrotaxane (PRx) (also …
Number of citations: 0 link.springer.com
S Dhifaoui, C Mchiri, P Quatremare, V Marvaud… - Journal of Molecular …, 2018 - Elsevier
… The λ max value of the Soret band of our iron(III)-bis(4-ethylaniline) which is 416 nm is redshifted compared to iron(III)-triflato starting material but very close to those of the iron(III)-bis(…
Number of citations: 5 www.sciencedirect.com
PA Ajibade, DC Onwudiwe, B Omondi - … Crystallographica Section E …, 2012 - scripts.iucr.org
The title compound, C32H29NP2S2, has two molecules in the asymmetric unit, with an rms difference of 0.218 Å in their best-fit overlay. Both molecules have a slightly distorted trigonal–…
Number of citations: 1 scripts.iucr.org
DC Lee, BH Lee - Journal of the Korean Applied Science and …, 2020 - koreascience.kr
… solubilization conatant (Ks) values of 4-ethylaniline in those solutions were measured and analyzed … of 4-ethylaniline by a mixed surfactant system. Among pure surfactants, an anionic …
Number of citations: 2 koreascience.kr
SM Habibi‐Khorassani, M Shahraki… - ChemistrySelect, 2016 - Wiley Online Library
… As can been seen from Figures 8 and 9, it is obvious that the reaction between benzaldehyde (1) and 4-ethylaniline (2) is more rapid than the reaction between 4-ethylaniline (2) and …

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